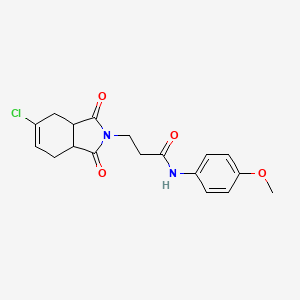
2-(4-methylpentyl)-4-(4-pyridinylmethyl)morpholine
描述
2-(4-methylpentyl)-4-(4-pyridinylmethyl)morpholine, commonly known as MPMP, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
作用机制
The exact mechanism of action of MPMP is not fully understood. However, it is believed to work by binding to specific GPCRs and modulating their activity. This can lead to changes in intracellular signaling pathways, which can ultimately affect various physiological processes such as neurotransmitter release, hormone secretion, and immune response.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects. For example, it has been shown to enhance the release of certain neurotransmitters such as dopamine and norepinephrine, which can lead to increased cognitive function and mood enhancement. It has also been shown to modulate the activity of certain immune cells, which can lead to anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of using MPMP in lab experiments is its high selectivity for certain GPCRs. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, one of the limitations of using MPMP is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for research on MPMP. One area of research is the development of more selective ligands for specific GPCRs. This could lead to the development of new drugs for various diseases and conditions. Another area of research is the investigation of the long-term effects of MPMP on various physiological processes. This could help to better understand the potential risks and benefits of using this compound in various applications.
Conclusion
MPMP is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It has unique chemical properties that make it a useful tool for studying the function of certain GPCRs in various physiological processes. However, it is important to use appropriate safety measures when handling this compound due to its potential toxicity at high concentrations. There are several future directions for research on MPMP, which could lead to the development of new drugs and a better understanding of its potential risks and benefits.
科学研究应用
MPMP has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). MPMP has been shown to selectively bind to certain GPCRs, which makes it a useful tool for studying the function of these receptors in various physiological processes.
属性
IUPAC Name |
2-(4-methylpentyl)-4-(pyridin-4-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)4-3-5-16-13-18(10-11-19-16)12-15-6-8-17-9-7-15/h6-9,14,16H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARMRIQTIUKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-(pyridin-4-ylmethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



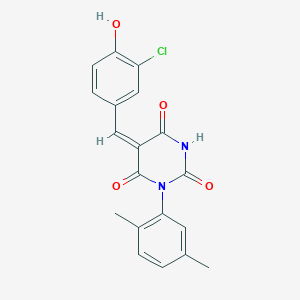
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)

![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)



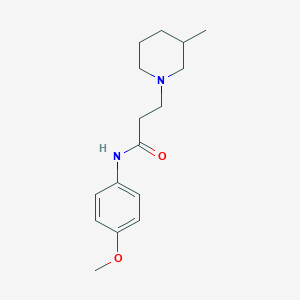
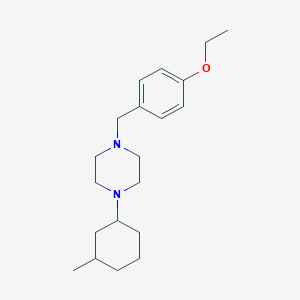
![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941463.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941473.png)
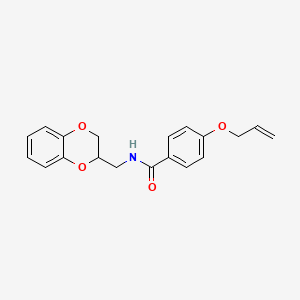
![N-(4-{[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3941492.png)
